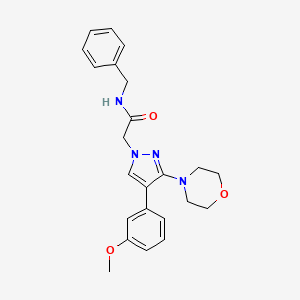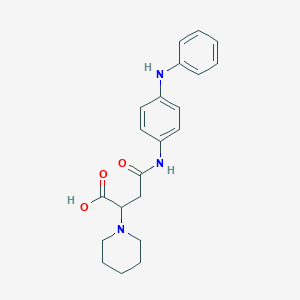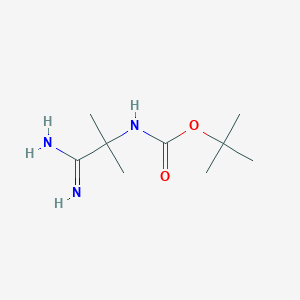
tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate: is a chemical compound with the molecular formula C11H23N3O4 and a molecular weight of 261.32 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used in research and development due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions . The reaction conditions often involve the use of solvents like 1,4-dioxane and bases such as cesium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acids are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate is used as a building block in the synthesis of various organic compounds. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound in biochemical assays .
Medicine: It is investigated for its ability to inhibit the production of tumor necrosis factor (TNF) and its effects on autoimmune diseases .
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable in the formulation of various products .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate involves its interaction with specific molecular targets. It inhibits the production of tumor necrosis factor (TNF), a cytokine involved in inflammation and immune responses . By inhibiting TNF, this compound can modulate immune responses and reduce inflammation. The exact molecular pathways involved in this process are still under investigation .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Used in similar synthetic applications but lacks the carbamimidoyl group.
tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate: Another related compound with similar applications.
Uniqueness: tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate is unique due to its specific structure, which includes both a tert-butyl carbamate and a carbamimidoyl group. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
tert-butyl N-(1-amino-1-imino-2-methylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-8(2,3)14-7(13)12-9(4,5)6(10)11/h1-5H3,(H3,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXBIFZMNZLFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2921889.png)

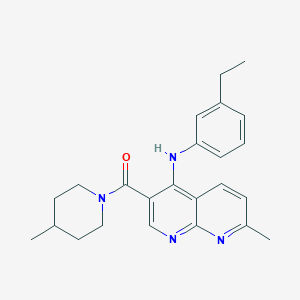
![N-{[4-(3-chlorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2921893.png)



![methyl 6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2921899.png)

![4-(6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2921905.png)
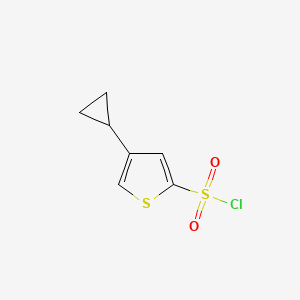
![1'-Ethyl-5'-methyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde](/img/structure/B2921909.png)
